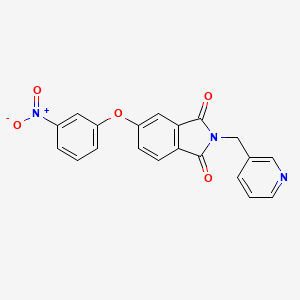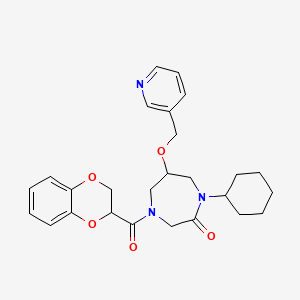
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione, also known as NPD1, is a small molecule that has been extensively studied for its potential use in treating various diseases. NPD1 is a derivative of a naturally occurring molecule, docosahexaenoic acid (DHA), which is found in high concentrations in the brain and retina. The ability of NPD1 to modulate inflammation and oxidative stress has led to its investigation as a potential therapeutic agent in a variety of diseases.
Mechanism of Action
The mechanism of action of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione involves its ability to modulate inflammation and oxidative stress. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and anti-inflammatory genes. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione also inhibits the nuclear factor kappa B (NF-kB) pathway, which is a key regulator of inflammation.
Biochemical and Physiological Effects:
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione also reduces oxidative stress by increasing the expression of antioxidant enzymes. In addition, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione promotes cell survival by inhibiting apoptosis and promoting cell proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its ability to modulate inflammation and oxidative stress, which are key processes in many diseases. 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione is also a small molecule, which makes it easy to synthesize and modify for specific applications. The limitations of using 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potential toxicity and the need for further studies to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for the study of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate the potential use of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione in treating other diseases, such as cancer and diabetes. Another direction is to develop more potent and specific 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione analogs for therapeutic use. Additionally, the mechanisms underlying the effects of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione on inflammation and oxidative stress need to be further elucidated.
Synthesis Methods
The synthesis of 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione involves several steps, including the reaction of DHA with nitric acid to form 4-nitro-DHA. The 4-nitro-DHA is then reacted with pyridine to form 4-nitro-DHA-pyridine. This compound is then reacted with phthalic anhydride to form 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione.
Scientific Research Applications
5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. In Alzheimer's disease, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and amyloid-beta accumulation in the brain. In Parkinson's disease, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to protect dopaminergic neurons from oxidative stress. In multiple sclerosis, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and demyelination. In stroke, 5-(3-nitrophenoxy)-2-(3-pyridinylmethyl)-1H-isoindole-1,3(2H)-dione has been shown to reduce inflammation and improve neurological function.
properties
IUPAC Name |
5-(3-nitrophenoxy)-2-(pyridin-3-ylmethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c24-19-17-7-6-16(28-15-5-1-4-14(9-15)23(26)27)10-18(17)20(25)22(19)12-13-3-2-8-21-11-13/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPKNBILKWYGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6074207.png)

![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074212.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6074213.png)
![1-[4-(benzyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6074220.png)

![4-{[3-(4-methoxyphenyl)-1-methylpropyl]amino}cyclohexanol](/img/structure/B6074242.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6074259.png)
![4-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6074264.png)
![2-[(3-chloro-2-methylphenyl)amino]-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6074267.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6074272.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-4-methyl-2-(methylamino)-1,3-thiazole-5-carboxamide](/img/structure/B6074274.png)
![3,4-dichloro-N-[(3,5-dichloro-2-methoxyphenyl)(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)methyl]aniline](/img/structure/B6074279.png)